5-Phenylthiazole
Overview
Description
5-Phenylthiazole is a compound that is part of the thiazole family, which are heterocyclic compounds containing a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. The phenyl group attached to the thiazole ring suggests that this compound may have interesting chemical properties and potential applications in various fields, including medicinal chemistry.
Synthesis Analysis
The synthesis of 5-phenylthiazole derivatives can be achieved through various methods. For instance, the synthesis of 5-aminothiazoles, which are precursors to many thiazole derivatives, can be performed by dithionating 2-N-Acylglycinamides followed by a cyclization step . Additionally, the synthesis of 5-phenylimino derivatives of 1,2,3-dithiazoles, which are structurally related to 5-phenylthiazoles, can be achieved through a one-pot reaction involving ethanoneoximes and sulfur monochloride . These methods highlight the versatility of thiazole chemistry and the potential for creating a variety of 5-phenylthiazole derivatives.
Molecular Structure Analysis
The molecular structure of 5-phenylthiazole derivatives can be complex and diverse. For example, the structure of 3-methylthio-4-phenyl-5-phenylamino-1,2,4-triazole and its hexabromotellurate salt was investigated using X-ray diffraction, revealing insights into the types of interactions within the crystal . The presence of aromatic moieties in these compounds can lead to π-π stacking interactions, which are important for the stability and reactivity of the molecules.
Chemical Reactions Analysis
5-Phenylthiazole derivatives can undergo various chemical reactions. For instance, the synthesis of 5-((2-aminothiazol-5-yl)(phenyl)methyl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives involves a multicomponent reaction in an aqueous ethanol medium . This reaction is catalyst-free and represents a green approach to synthesizing thiazole derivatives. Additionally, the synthesis of 5-(1-(substituted phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-4-methylthiazole derivatives can be achieved using ultrasound-assisted one-pot synthesis, which is an energy-efficient method .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-phenylthiazole derivatives can vary depending on the substituents and the synthesis method used. For example, the antimicrobial and antitumor activities of 5-phenylimino, 5-thieno, and 5-oxo-1,2,3-dithiazoles were evaluated, showing that some derivatives have significant activity against Gram-positive bacteria and fungi, as well as antiproliferative activity against human cell lines . The antioxidant activity of certain thiazole derivatives was also assessed, with some compounds exhibiting excellent potency in radical scavenging assays . These properties are crucial for the potential application of 5-phenylthiazole derivatives in medicinal chemistry.
Scientific Research Applications
Antibacterial Activity
5-Phenylthiazole and its derivatives have been extensively researched for their antibacterial properties, particularly against multidrug-resistant staphylococci like MRSA (Methicillin-Resistant Staphylococcus aureus) and VRSA (Vancomycin-Resistant Staphylococcus aureus). Phenylthiazoles were reported to have a new scaffold with promising antibacterial activity, but their effectiveness was limited due to rapid hepatic metabolism. Studies have focused on enhancing the antibacterial activity and drug-like properties of these compounds through structural modifications (Hagras et al., 2017), (Yahia et al., 2017).
Synthesis and Biological Activity
The derivatives of 2-amino-4-phenylthiazole have drawn scientific interest due to their broad spectrum of biological activities, including antipyretic, antioxidative, and analgesic properties. Research has explored the synthesis of these derivatives, particularly under microwave irradiation to reduce reaction time (Khrustalev, 2009).
Antimycobacterial Properties
New series of 5-(1-benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole derivatives have been synthesized and shown to have good antitubercular activity against Mycobacterium tuberculosis, suggesting their potential as lead compounds for antitubercular medication (Shinde et al., 2019).
Anticancer Activities
Compounds based on the 2-amino-4-phenylthiazole scaffold, designed with structural similarities to crizotinib, have shown significant antiproliferative activity against various human cancer cell lines. These findings indicate the potential of these compounds as anticancer agents (Zhang et al., 2018).
Anticonvulsant and Muscle Relaxant Activities
Phenylthiazole derivatives have been evaluated for their anticonvulsant and muscle relaxant activities, with some showing weak anticonvulsant activity but significant muscle relaxant effects comparable to diazepam (Almasirad et al., 2007).
Corrosion Inhibition
Phenylthiazole derivatives have been investigated as corrosion inhibitors for metals like zinc and stainless steel in acidic solutions. These studies show that these compounds effectively reduce the dissolution rate of metals and act as mixed-type inhibitors, adhering to metal surfaces and preventing corrosion (Fouda & Ellithy, 2009).
Future Directions
Research into 5-Phenylthiazole and its derivatives continues to be a promising area in medicinal chemistry. For instance, studies have shown that α-aminophosphonates derivatives bearing a 5-phenylthiazole moiety have potential antimicrobial activity . This suggests that 5-Phenylthiazole could be further explored for its potential in developing new antimicrobial agents.
properties
IUPAC Name |
5-phenyl-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c1-2-4-8(5-3-1)9-6-10-7-11-9/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLOWHFKKIOINR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30344227 | |
Record name | 5-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Phenylthiazole | |
CAS RN |
1826-13-7 | |
Record name | 5-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30344227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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